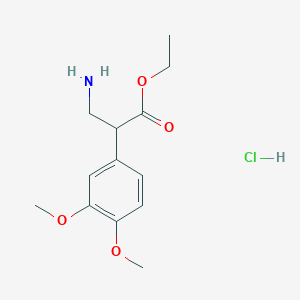

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

説明

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4 . It is a derivative of 2-(3,4-dimethoxyphenyl)ethylamine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNC(CC(OCC)=O)C1=CC=C(OC)C=C1OC . The InChI key for this compound is YHMYNMWFMVQBGH-UHFFFAOYSA-N .

科学的研究の応用

Polymorphism in Pharmaceutical Compounds

A study explored the polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. The research highlighted the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of the polymorphs, essential for understanding the physical properties and stability of pharmaceuticals (Vogt et al., 2013).

Asymmetric Synthesis and Hydrogenation

Another study focused on the asymmetric synthesis of (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, using ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride as a precursor. This research is significant for developing optically pure compounds for pharmaceutical applications, demonstrating the compound's utility in asymmetric synthesis and hydrogenation processes (O'reilly et al., 1990).

Corrosion Inhibition

In the field of materials science, a study investigated the inhibition of mild steel corrosion in hydrochloric acid solution by diamine derivatives, highlighting the potential of similar compounds in corrosion protection. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Herrag et al., 2010).

Insect Growth Regulation

Research on ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, focused on its application as an insect growth regulator. The study involved synthesis, structural analysis, and bio-assays to evaluate its potential as a juvenile hormone mimic, indicating the broader applicability of such compounds in pest control (Devi & Awasthi, 2022).

特性

IUPAC Name |

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFYOLQSWMFANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2664254.png)

![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2664257.png)